molecular formula C13H9NO3 B6386635 3-(2-Formylphenyl)picolinic acid, 95% CAS No. 1261945-26-9

3-(2-Formylphenyl)picolinic acid, 95%

Cat. No. B6386635
CAS RN: 1261945-26-9
M. Wt: 227.21 g/mol
InChI Key: KDEROYSEVBHZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Formylphenyl)picolinic acid (3-FPPA) is a synthetic compound with a wide range of potential applications in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. The compound has been studied extensively in the last two decades, with a focus on its biochemical and physiological effects.

Scientific Research Applications

3-(2-Formylphenyl)picolinic acid, 95% has been studied extensively in the areas of biochemistry, pharmacology, and toxicology. It has been used to study the effects of drugs on the human body and to develop new drugs. It has also been used in the study of enzyme kinetics, signal transduction pathways, and cell metabolism. In addition, 3-(2-Formylphenyl)picolinic acid, 95% has been used to study the effects of environmental pollutants on human health.

Mechanism Of Action

3-(2-Formylphenyl)picolinic acid, 95% is thought to act as an agonist at certain G protein-coupled receptors (GPCRs). It is believed to bind to the GPCRs, activating them and inducing the release of various signaling molecules, such as cAMP. These signaling molecules then activate various intracellular processes, such as enzyme activity, gene expression, and cell proliferation.
Biochemical and Physiological Effects
3-(2-Formylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to increase the activity of enzymes involved in signal transduction pathways. In addition, 3-(2-Formylphenyl)picolinic acid, 95% has been shown to increase the activity of enzymes involved in cell proliferation and differentiation. Finally, 3-(2-Formylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages And Limitations For Lab Experiments

3-(2-Formylphenyl)picolinic acid, 95% is an ideal compound for laboratory experiments due to its high solubility in water, ethanol, and methanol. It is also relatively easy to synthesize and purify. However, there are some limitations to using 3-(2-Formylphenyl)picolinic acid, 95% in laboratory experiments. It is not very stable and can degrade quickly in the presence of light or air. In addition, it is not very soluble in organic solvents, such as chloroform or ether.

Future Directions

The potential applications of 3-(2-Formylphenyl)picolinic acid, 95% are vast and the compound is being studied extensively in the areas of biochemistry, pharmacology, and toxicology. Some potential future directions for 3-(2-Formylphenyl)picolinic acid, 95% include the development of new drugs, the study of enzyme kinetics, signal transduction pathways, and cell metabolism, and the study of the effects of environmental pollutants on human health. In addition, 3-(2-Formylphenyl)picolinic acid, 95% could be used to study the effects of drugs on the human body and to develop new drugs. Finally, 3-(2-Formylphenyl)picolinic acid, 95% could be used to develop new methods for drug delivery and drug targeting.

Synthesis Methods

3-(2-Formylphenyl)picolinic acid, 95% is synthesized by reacting 2-formylphenylacetic acid with picolinic acid in the presence of anhydrous sodium acetate. The reaction is carried out at room temperature for about one hour. During the reaction, the 2-formylphenylacetic acid is converted to 3-(2-Formylphenyl)picolinic acid, 95%. The reaction is then quenched with water and the product is extracted with ethyl acetate. The product is then purified by recrystallization from methanol.

properties

IUPAC Name

3-(2-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-14-12(11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEROYSEVBHZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Formylphenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.